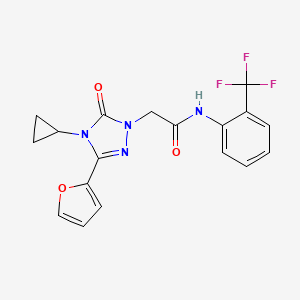
2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H15F3N4O3 and its molecular weight is 392.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide represents a novel class of triazole derivatives that have garnered attention due to their potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
- Molecular Formula: C18H18F3N5O2
- Molecular Weight: 393.36 g/mol
This compound features a triazole ring, which is known for its diverse biological activities, and a trifluoromethyl group that enhances its pharmacological properties.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The specific compound in focus has shown promising results against various bacterial and fungal strains. For instance:
- Antibacterial Activity: In vitro studies have demonstrated that compounds with similar structures exhibit minimum inhibitory concentrations (MICs) in the range of 1–8 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus . The presence of the trifluoromethyl group is believed to enhance the compound's lipophilicity, thereby improving membrane penetration.
| Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 1 – 4 | Superior to ampicillin |
| Escherichia coli | 2 – 8 | Comparable to norfloxacin |
| Candida albicans | 0.5 – 4 | Higher than fluconazole |
Anticancer Activity
The triazole ring system has also been associated with anticancer properties. Research indicates that derivatives can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action: Compounds similar to the one in focus have been noted to induce apoptosis in cancer cells by modulating key signaling pathways, including those involving Bcl-2 family proteins . The structure suggests potential interactions with DNA or RNA synthesis pathways.
| Cell Line | IC50 (µg/mL) | Reference Drug |
|---|---|---|
| A431 (epidermoid carcinoma) | < 1 | Doxorubicin |
| HT29 (colon carcinoma) | < 0.5 | Doxorubicin |
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how modifications to the chemical structure influence biological activity:
- Triazole Ring: Essential for antifungal and antibacterial activities.
- Cyclopropyl Group: Enhances binding affinity and selectivity towards target enzymes.
- Trifluoromethyl Substitution: Increases lipophilicity and overall bioavailability.
Case Studies
Several studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Study A: A clinical trial evaluated a series of triazole compounds against resistant strains of bacteria. The results indicated that compounds with a trifluoromethyl substitution exhibited significantly higher activity compared to those without .
- Study B: Research on anticancer properties demonstrated that specific derivatives induced apoptosis in human cancer cell lines, showcasing their potential as therapeutic agents .
属性
IUPAC Name |
2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3/c19-18(20,21)12-4-1-2-5-13(12)22-15(26)10-24-17(27)25(11-7-8-11)16(23-24)14-6-3-9-28-14/h1-6,9,11H,7-8,10H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCSBDIUZAKHTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














